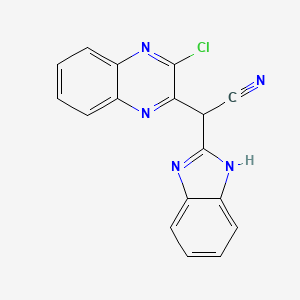
1h-Benzimidazol-2-yl(3-chloroquinoxalin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is a complex organic compound that features both benzimidazole and quinoxaline moieties These heterocyclic structures are known for their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the quinoxaline moiety. The final step involves the nitrile group addition. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or quinoxaline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of (1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-(1H-BENZOIMIDAZOL-2-YL)PHENOL: Known for its antimicrobial properties.
1-(4-METHYLBENZYL)-2-(4-METHYLPHENYL)-1H-BENZOIMIDAZOLE: Exhibits significant antiparasitic activity.
2-(4-FLUOROPHENYL)-1-PHENYL-1H-BENZOIMIDAZOLE: Used in the development of antiviral drugs
Uniqueness
(1H-BENZOIMIDAZOL-2-YL)-(3-CHLORO-QUINOXALIN-2-YL)-ACETONITRILE is unique due to the combination of benzimidazole and quinoxaline moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C17H10ClN5 |
|---|---|
分子量 |
319.7 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-2-(3-chloroquinoxalin-2-yl)acetonitrile |
InChI |
InChI=1S/C17H10ClN5/c18-16-15(20-11-5-1-2-6-12(11)21-16)10(9-19)17-22-13-7-3-4-8-14(13)23-17/h1-8,10H,(H,22,23) |
InChIキー |
CONGDXLVGSDCKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4N=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


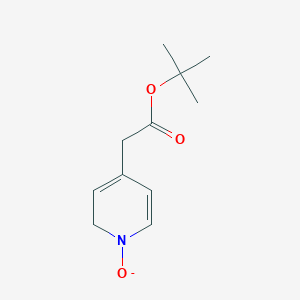
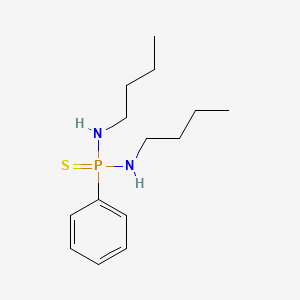

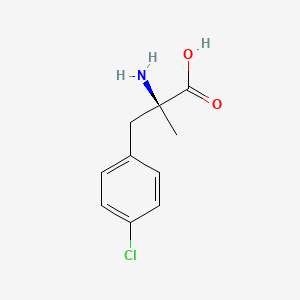
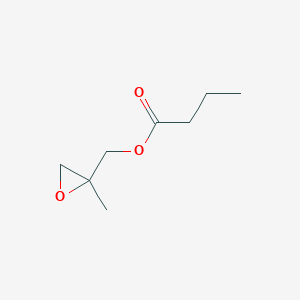

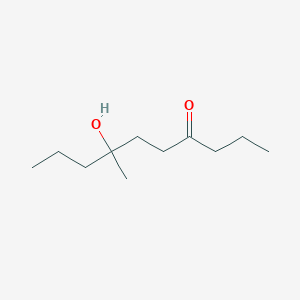
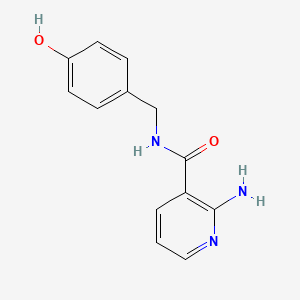

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
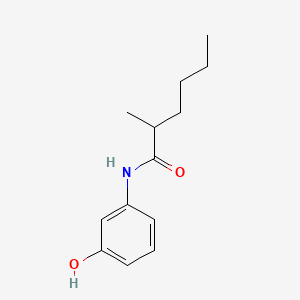
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
